molecular formula C23H31Cl2F2N3O B1473715 Amperozide Dihydrochloride CAS No. 1307807-06-2

Amperozide Dihydrochloride

Cat. No. B1473715
M. Wt: 474.4 g/mol
InChI Key: KOTPHFATFCZQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amperozide Dihydrochloride is an atypical antipsychotic compound. Its chemical structure includes a diphenylbutylpiperazine moiety. Initially investigated for its potential in treating schizophrenia in humans, it ultimately did not gain clinical approval for this indication. However, Amperozide found its niche in veterinary medicine, where it is commonly used to reduce aggression and stress in intensively farmed pigs1.



Molecular Structure Analysis

Amperozide Dihydrochloride’s molecular formula is C₂₃H₂₉F₂N₃O , and its chemical structure comprises a piperazine ring, two fluorine atoms, and aromatic rings. The 3D structure can be visualized using molecular modeling software.



Chemical Reactions Analysis

Amperozide Dihydrochloride does not undergo significant chemical reactions under normal physiological conditions. Its stability and lack of reactivity contribute to its suitability for veterinary use. However, further studies on its reactivity with other compounds would be valuable.



Physical And Chemical Properties Analysis


  • Solubility : Amperozide Dihydrochloride is soluble in water due to its salt form.

  • Melting Point : The compound’s melting point lies within a specific range, but precise values would require experimental data.

  • Appearance : Typically, it appears as a white crystalline powder.

  • Stability : It remains stable under standard storage conditions.


Safety And Hazards


  • Toxicity : Information on acute toxicity, LD50 values, and long-term effects would necessitate further investigation.

  • Drug Interactions : Amperozide may interact with other medications, leading to potential adverse effects. Consultation with a healthcare provider is crucial.

  • Withdrawn Status : Although not widely used in human medicine, its withdrawal from clinical development highlights safety concerns.


Future Directions

While Amperozide Dihydrochloride’s human applications remain limited, continued research could explore its potential in other therapeutic areas. Investigating its pharmacokinetics, safety profile, and novel formulations may reveal untapped possibilities.


Remember that this analysis is based on available information, and for precise details, scientific literature and expert opinions should be consulted1.


properties

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N3O.2ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPHFATFCZQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amperozide Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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